molecular formula C10H14N4OS B8325743 1-(4-Aminobenzoyl)-4-ethylthiosemicarbazide

1-(4-Aminobenzoyl)-4-ethylthiosemicarbazide

Cat. No. B8325743
M. Wt: 238.31 g/mol
InChI Key: GSCXFFLFEPBCDV-UHFFFAOYSA-N
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Patent
US05489598

Procedure details

A mixture of 4.5 g (29.8 mmol) of 4-aminobenzoic acid hydrazide and 2.6 mL of ethylthioisocyanate in 15 mL of acetonitrile was heated at reflux for 3 hours. The solution was cooled to 24° C., and the precipitate was collected by filtration and dried under vacuum to afford 7.0 g of 1-(4-aminobenzoyl)-4-ethylthiosemicarbazide, mp 113°-115° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
ethylthioisocyanate
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12]([S:14]N=C=O)C.[C:18](#[N:20])[CH3:19]>>[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH:9][C:12]([NH:20][CH2:18][CH3:19])=[S:14])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)NN)C=C1
Name
ethylthioisocyanate
Quantity
2.6 mL
Type
reactant
Smiles
C(C)SN=C=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)NNC(=S)NCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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